molecular formula C5H6N6 B7767852 2,6-Diaminopurine CAS No. 133762-79-5

2,6-Diaminopurine

Cat. No. B7767852
CAS RN: 133762-79-5
M. Wt: 150.14 g/mol
InChI Key: MSSXOMSJDRHRMC-UHFFFAOYSA-N
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Description

2,6-Diaminopurine (DAP) is an analogue of adenine which can be converted to nucleotides that serve as substrates for incorporation into nucleic acids by polymerases in place of (d)AMP . It pairs with thymidine (or uracil), engaging in three hydrogen bonds of the Watson-Crick type . It is one of a number of organic compounds that share a similar purine structure and possess antiviral and antitumor properties . 2,6-Diaminopurine nucleosides are versatile synthetic precursors for specific N-6 modifications of antiviral and antitumor agents .


Synthesis Analysis

A simple, postsynthetic strategy for the synthesis of oligonucleotides containing 2,6-diaminopurine nucleotides and 2-aminoadenine conjugates using 2-fluoro-6-amino-adenosine has been reported . The strategy allows the introduction of 2,6-diaminopurine and other 2-amino group-containing ligands . The strongly electronegative 2-fluoro deactivates 6-NH2, obviating the need for any protecting group on adenine, and simple aromatic nucleophilic substitution of fluorine makes reaction with aqueous NH3 or R-NH2 feasible at the 2-position .


Molecular Structure Analysis

2,6-Diaminopurine is a member of the class of 2,6-diaminopurines that is 9H-purine in which the hydrogens at positions 2 and 6 are replaced by amino groups . It forms three hydrogen bonds with thymidine in DNA and uridine in RNA, enhancing duplex stability by approximately 1–2 °C per modification relative to adenine .


Chemical Reactions Analysis

At less positive potentials, 2,6-diaminopurine is initially oxidized in a 2 e, 2 H+ reaction to 2,6-diamino-8-purinol, which is immediately further oxidized to the 2,6-diaminopurinol-diimine in a 2 e, 2 H+ reaction .


Physical And Chemical Properties Analysis

2,6-Diaminopurine is a primary amino compound and a member of 2,6-diaminopurines . It does not significantly alter the conformation of nucleic acid duplexes .

Scientific Research Applications

Investigation of Structural Properties of Nucleic Acids

DAP is an analogue of adenine that can be converted to nucleotides and incorporated into nucleic acids by polymerases in place of (d)AMP . It pairs with thymidine (or uracil), engaging in three hydrogen bonds of the Watson-Crick type . This incorporation of DAP adds considerable stability to the double helix and imparts other structural features, such as an altered groove width and disruption of the normal spine of hydration .

Molecular Recognition Between Ligands and DNA

DAP strongly affects interactions with small molecules such as antibiotics and anticancer drugs . By providing a non-canonical hydrogen bond donor in the minor groove and/or blocking access to the floor of that groove, it alters the recognition of nucleotide sequences in DAP-containing DNA .

Study of DNA and RNA Thermodynamics

The presence of DAP in DNA or RNA can be used to study molecular recognition between DNA or RNA and ligands . The DAP·T base pair affects the local flexibility of DNA and impedes the interaction with helix bending proteins .

Synthesis of LNA-2,6-Diaminopurine Riboside

A new method for the chemical synthesis of protected 3′-O-phosphoramidite of LNA-2,6-diaminopurine riboside has been described . The derivatives of 2′-O-methyl-2,6-diaminopurine and LNA-2,6-diaminopurine ribosides were used to prepare complete 2′-O-methyl RNA and LNA-2′-O-methyl RNA chimeric oligonucleotides to pair with RNA oligonucleotides .

Enhancement of Thermodynamic Stability of Duplexes

Replacement of a single internal 2′-O-methyladenosine with 2′-O-methyl-2,6-diaminopurine riboside (DM) or LNA-2,6-diaminopurine riboside (DL) increases the thermodynamic stability (ΔΔG° 37) on average by 0.9 and 2.3 kcal/mol, respectively .

Photostability of Higher-Order Prebiotic DNA Structures

2,6-Diaminopurine (26DAP) has been proposed to repair cyclobutane pyrimidine dimers (CPDs) in high yield under prebiotic conditions and be a key component in enhancing the photostability of higher-order prebiotic DNA structures .

Mechanism of Action

Target of Action

2,6-Diaminopurine (DAP) is an analogue of adenine, a purine base that is a fundamental component of DNA and RNA . DAP primarily targets nucleic acids, where it can be converted to nucleotides and serve as substrates for incorporation by polymerases in place of adenine .

Mode of Action

DAP pairs with thymidine (or uracil), engaging in three hydrogen bonds of the Watson-Crick type . This interaction results in considerable stability to the double helix and imparts other structural features, such as an altered groove width and disruption of the normal spine of hydration .

Biochemical Pathways

The biosynthesis of 2-aminoadenine (DAP) involves two steps. The enzyme MazZ first performs the conversion of dGTP to dGMP and diphosphate. Then, the enzyme PurZ performs the conversion of (d)ATP, dGMP, and L-aspartate to (d)ADP, phosphate, and 2-aminodeoxyadenylosuccinate .

Pharmacokinetics

DAP has been shown to be very stable in plasma and is distributed throughout the body . This stability and distribution suggest that DAP has adequate pharmacokinetic properties, which could influence its bioavailability and efficacy.

Result of Action

The DAP·T pair affects the local flexibility of DNA and impedes the interaction with helix-bending proteins . By providing a non-canonical hydrogen bond donor in the minor groove and/or blocking access to the floor of that groove, it strongly affects interactions with small molecules such as antibiotics and anticancer drugs .

Action Environment

The action of DAP can be influenced by environmental factors. For instance, UV-rich prebiotic environments could have facilitated the formation of functional and photostable RNA/DNA oligomers with DAP . Furthermore, the presence of a premature termination codon (PTC) on an mRNA often activates the mRNA surveillance mechanism called nonsense-mediated mRNA decay (NMD), involving the main NMD factors UPF1, UPF2, and UPF3X .

Safety and Hazards

2,6-Diaminopurine may cause skin irritation, may be harmful if absorbed through the skin, may cause irritation of the digestive tract, may be harmful if swallowed, may cause respiratory tract irritation, and may be harmful if inhaled . It also poses a possible risk of irreversible effects .

Future Directions

Considering that 2,6-diaminopurine was previously shown to increase the rate of nonenzymatic RNA replication, this nucleobase could have played critical roles in the formation of functional and photostable RNA/DNA oligomers in UV-rich prebiotic environments .

properties

IUPAC Name

7H-purine-2,6-diamine
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InChI

InChI=1S/C5H6N6/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H5,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSXOMSJDRHRMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC(=NC(=C2N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

7280-83-3 (sulfate), 22194-11-2 (lactate salt/solvate)
Record name 2,6-Diaminopurine
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DSSTOX Substance ID

DTXSID0062052
Record name 2,6-Diaminopurine
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Molecular Weight

150.14 g/mol
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Product Name

2,6-Diaminopurine

CAS RN

1904-98-9, 133762-79-5
Record name 2,6-Diaminopurine
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Record name 2,6-Diamino-purin-9-yl
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Record name 9H-Purine-2,6-diamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: 2,6-DAP acts as a prodrug of deoxyguanosine. [] It is efficiently converted to deoxyguanosine by the enzyme adenosine deaminase. [, ] This leads to a marked concentration-dependent decrease in DNA synthesis and ribonucleotide reductase activity, ultimately inhibiting cell growth. []

ANone: While 2,6-DAP itself is not metabolized to its 5'-triphosphate, its riboside derivative, 2,6-diaminopurineriboside, is converted to 2,6-diaminopurineriboside 5'-triphosphate in L1210 cells, contributing to its cytotoxic effect. []

ANone: 2,6-DAP exposure leads to a significant increase in dGTP levels, up to 1100-fold compared to untreated controls. [] This increase is likely due to its conversion to deoxyguanosine and subsequent phosphorylation.

ANone: The molecular formula of 2,6-diaminopurine is C5H6N6, and its molecular weight is 150.14 g/mol.

ANone: Yes, spectroscopic studies using techniques like resonant two-photon ionization (R2PI) and IR-UV double resonance have provided insights into the excited state dynamics of 2,6-diaminopurine and its derivatives. [, ] These studies reveal the existence of different tautomers and their respective excited-state lifetimes.

ANone: Research suggests that 2,6-diaminopurine and its 2'-deoxyriboside (26DAP-d) exhibit significant photostability under UV radiation. [] This stability is attributed to efficient relaxation pathways from the excited state back to the ground state, primarily through nonradiative internal conversion and fluorescence emission. []

ANone: This section is not applicable as the provided research papers do not discuss the catalytic properties of 2,6-diaminopurine.

ANone: Yes, computational studies have been employed to investigate the molecular mechanisms behind mutations induced by 2,6-diaminopurine. [] These studies involve calculating nonbonded interaction energies between 2,6-diaminopurine and nucleic acid bases, providing insights into potential transition pathways.

ANone: Introducing a 2'-O-methyl group to 2,6-diaminopurine riboside (DM) or an LNA modification (DL) significantly enhances the thermodynamic stability of duplexes formed with RNA. [] The increase in stability is more pronounced with the LNA modification. [] In contrast, specific mismatches formed by DM or DL can destabilize duplexes compared to mismatches formed by unmodified counterparts. []

ANone: Several modifications to the 2,6-diaminopurine scaffold have resulted in compounds with potent antiviral activities. For instance, acyclic nucleoside phosphonate analogs like (R)-9-(2-phosphonomethoxypropyl)-2,6-diaminopurine exhibit significant activity against retroviruses, including HIV and MSV. []

ANone: Yes, the stereochemistry plays a crucial role. Studies show that the (R)-enantiomer of 9-(2-phosphonomethoxypropyl)-2,6-diaminopurine is notably more potent against HIV and MSV compared to its (S)-enantiomer. [, ] This highlights the importance of chirality in optimizing the antiviral activity of these compounds.

ANone: This section is not applicable as the provided research papers do not delve into the specific stability and formulation aspects of 2,6-diaminopurine.

ANone: This section is not applicable as the provided research papers do not address SHE regulations related to 2,6-diaminopurine.

ANone: Studies using radiolabeled 2,6-diaminopurine-2-14C in L strain mouse cells revealed differences in uptake kinetics between 2,6-diaminopurine-sensitive and -resistant cells. [, ] The uptake by sensitive cells showed saturation kinetics, indicating the involvement of an enzymatic transport system, while resistant cells displayed a more linear uptake pattern. []

ANone: In vitro studies have demonstrated the potent antiviral activity of certain 2,6-diaminopurine derivatives against various viruses, including HIV, MSV, visna virus, and duck hepadnavirus. [, , , , ] These compounds often exhibit selectivity for virally encoded enzymes, such as reverse transcriptase, contributing to their antiviral efficacy.

ANone: In vivo studies using a rat choriocarcinoma model demonstrated the antitumor potential of 9-(2-phosphonylmethoxyethyl)-N6-cyclopropyl-2,6-diaminopurine (cPr-PMEDAP). [] This compound, designed as a prodrug of 9-(2-phosphonylmethoxyethyl)guanine (PMEG), showed superior efficacy and a more favorable safety profile compared to PMEG itself. []

ANone: Resistance to 2,6-diaminopurine in bacterial systems like Escherichia coli has been linked to mutations in the adenine phosphoribosyltransferase (apt) gene. [, ] These mutations can disrupt the uptake or metabolism of 2,6-diaminopurine, rendering it ineffective. []

ANone: While this Q&A focuses on the scientific aspects, it is crucial to acknowledge that 2,6-diaminopurine derivatives, like many antiviral and antitumor agents, can exhibit toxicity. [] Specific toxicity profiles vary depending on the compound's structure and administration route.

ANone: These sections are not applicable as the provided research papers do not cover these specific aspects related to 2,6-diaminopurine.

ANone: Early research on 2,6-diaminopurine focused on its antimetabolite properties and its use in studying purine metabolism. [, ] Subsequent studies explored its potential as an antiviral agent, particularly against retroviruses like HIV. [, , ] The discovery of its incorporation into the DNA of certain bacteriophages marked a significant milestone, highlighting its biological relevance beyond its antimetabolite activity. []

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